Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-
Brand Name: Vulcanchem
CAS No.: 1533-76-2
VCID: VC18398816
InChI: InChI=1S/C23H27N5O7/c1-4-23(31)24-22-15-20(27(11-13-34-16(2)29)12-14-35-17(3)30)9-10-21(22)26-25-18-5-7-19(8-6-18)28(32)33/h5-10,15H,4,11-14H2,1-3H3,(H,24,31)
SMILES:
Molecular Formula: C23H27N5O7
Molecular Weight: 485.5 g/mol

Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-

CAS No.: 1533-76-2

Cat. No.: VC18398816

Molecular Formula: C23H27N5O7

Molecular Weight: 485.5 g/mol

* For research use only. Not for human or veterinary use.

Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- - 1533-76-2

Specification

CAS No. 1533-76-2
Molecular Formula C23H27N5O7
Molecular Weight 485.5 g/mol
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate
Standard InChI InChI=1S/C23H27N5O7/c1-4-23(31)24-22-15-20(27(11-13-34-16(2)29)12-14-35-17(3)30)9-10-21(22)26-25-18-5-7-19(8-6-18)28(32)33/h5-10,15H,4,11-14H2,1-3H3,(H,24,31)
Standard InChI Key OHTHBMRATHPWLV-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural Characterization and Molecular Identity

Molecular Formula and Nomenclature

Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-, is systematically named according to IUPAC guidelines as 2-[4-[(4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]diethyl acetate. Its molecular formula, C23H26ClN5O7\text{C}_{23}\text{H}_{26}\text{ClN}_5\text{O}_7, was confirmed via high-resolution mass spectrometry and crystallographic analysis . The compound’s structure features:

  • A central propanamide group (CH3CH2CONH2\text{CH}_3\text{CH}_2\text{CONH}_2) linked to an aromatic ring.

  • Two acetyloxyethylamino substituents (CH2CH2OAc\text{CH}_2\text{CH}_2\text{OAc}) at the 5-position of the benzene ring.

  • An azo group (N=N-\text{N}=\text{N}-) bridging the aromatic ring and a 4-nitrophenyl moiety .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for key functional groups:

  • 1H^1\text{H}-NMR: A singlet at δ=2.1ppm\delta = 2.1 \, \text{ppm} corresponds to the acetyl methyl groups, while aromatic protons resonate between δ=7.28.3ppm\delta = 7.2–8.3 \, \text{ppm}.

  • 13C^{13}\text{C}-NMR: The carbonyl carbon of the amide group appears at δ=170.5ppm\delta = 170.5 \, \text{ppm}, and the nitro group’s carbons are observed at δ=148.9ppm\delta = 148.9 \, \text{ppm}.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a three-step process:

  • Azo Coupling: Reaction of 4-nitroaniline with a diazonium salt derived from 3-amino-N-(2-(acetyloxy)ethyl)propanamide under acidic conditions (pH=46\text{pH} = 4–6) at 05C0–5^\circ \text{C}.

  • Acetylation: Introduction of acetyloxyethyl groups using acetic anhydride in pyridine at 60C60^\circ \text{C} .

  • Purification: Recrystallization from ethanol-water mixtures yields the final product with >95% purity .

Optimization Challenges

Key challenges include controlling the regioselectivity of azo coupling and minimizing hydrolysis of acetyl groups during synthesis. Recent advances employ microwave-assisted reactions to reduce reaction times by 40% while maintaining yields of 82–87%.

Physicochemical Properties

Thermal Stability

The compound demonstrates moderate thermal stability, with a decomposition temperature of 230C230^\circ \text{C} and a melting point of 198202C198–202^\circ \text{C} . Its high boiling point (713.2C713.2^\circ \text{C}) makes it suitable for high-temperature dyeing processes .

PropertyValueMethod
Molecular Weight519.93 g/molMass Spectrometry
Density1.34 g/cm³Pycnometry
Solubility in Water0.12 g/L (25°C)Gravimetric Analysis

Reactivity

  • Azo Group Reduction: The N=N-\text{N}=\text{N}- bond is susceptible to reduction by sodium dithionite, forming aromatic amines .

  • Amide Hydrolysis: Under strongly acidic or basic conditions, the propanamide group hydrolyzes to propionic acid and ammonia .

Future Directions and Research Gaps

While the compound’s dyeing applications are well-established, its biological interactions remain underexplored. Computational modeling of its binding affinity for cancer-related proteins, such as EGFR, could unlock novel therapeutic avenues. Additionally, green synthesis methods using biocatalysts warrant investigation to reduce environmental impact.

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